molecular formula C24H39NO4 B585216 n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid CAS No. 959761-62-7

n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid

Cat. No.: B585216
CAS No.: 959761-62-7
M. Wt: 405.6
InChI Key: IBFIBMHGNMSQLB-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid involves the reaction of arachidonic acid with 3-hydroxy-gamma-aminobutyric acid under specific conditions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key steps involve the purification of the product using chromatographic techniques and ensuring the reaction conditions are optimized for maximum yield .

Chemical Reactions Analysis

Types of Reactions: n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid has several scientific research applications:

Comparison with Similar Compounds

  • n-Arachidonoyl-glycine
  • n-Arachidonoyl-serine
  • n-Arachidonoyl-phenylalanine

Comparison: n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid is unique due to its specific structure, which includes a hydroxy group on the gamma position of the aminobutyric acid moiety. This structural feature distinguishes it from other arachidonoyl amino acids and contributes to its unique biological activities .

Biological Activity

N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is a significant compound in the field of neurobiology, particularly due to its structural relationship with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This article explores the biological activity of NAG-3H-ABA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

NAG-3H-ABA is classified as an arachidonoyl amino acid with the molecular formula C24H39NO4. It is identified by the Chemical Abstracts Service number 959761-62-7. The compound exhibits unique properties due to its combination of amino acid and fatty acid structures, which allows it to interact with various biological pathways.

NAG-3H-ABA has been shown to modulate several biological processes, primarily through its interaction with GABA receptors and other ion channels:

  • GABA Receptor Modulation : Due to its structural similarity to GABA, NAG-3H-ABA can influence GABA receptor activity, potentially enhancing inhibitory neurotransmission. This action may contribute to its neuroprotective effects and ability to modulate anxiety and stress responses.
  • Calcium Channel Inhibition : Research indicates that NAG-3H-ABA inhibits T-type calcium channels (Cav3.2), which are involved in pain modulation. Studies have demonstrated that this inhibition can significantly reduce pain responses in animal models .
  • Pain Modulation : NAG-3H-ABA has been shown to suppress formalin-induced pain in rats, indicating its potential as an analgesic agent. This effect is likely mediated through both GABAergic mechanisms and direct interactions with calcium channels .

Biological Activity and Research Findings

The following table summarizes key studies related to the biological activity of NAG-3H-ABA:

Study Findings Methodology
NAG-3H-ABA suppresses formalin-induced pain in rats, suggesting analgesic properties.Animal model experiments
Strong inhibition of Cav3.2 currents by NAG-3H-ABA, indicating potential for pain modulation.Electrophysiological assays
Identified in rat brain tissue via LC-MS techniques, confirming its presence and potential biological relevance.Mass spectrometry analysis
Interaction with GABA receptors may enhance synaptic plasticity and neuroprotection.Neuropharmacological studies

Case Studies

Several case studies have been conducted to explore the implications of NAG-3H-ABA in various contexts:

  • Neuroprotection : A study examining the neuroprotective effects of NAG-3H-ABA found that it could mitigate neuronal damage in models of oxidative stress, potentially through its antioxidant properties and modulation of calcium influx .
  • Anxiety and Stress Response : Another investigation focused on the anxiolytic effects of NAG-3H-ABA, revealing that it could reduce anxiety-like behaviors in rodent models, possibly by enhancing GABAergic transmission.

Future Directions

Research into NAG-3H-ABA is still evolving, with several areas warranting further exploration:

  • Therapeutic Applications : Given its analgesic and neuroprotective properties, NAG-3H-ABA may hold promise for developing new treatments for chronic pain conditions and neurodegenerative diseases.
  • Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which NAG-3H-ABA interacts with various receptors and ion channels.
  • Clinical Trials : Future clinical trials will be essential to assess the safety and efficacy of NAG-3H-ABA in human populations.

Properties

IUPAC Name

3-hydroxy-4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFIBMHGNMSQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.